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Compound of Interest

Compound Name: Bis-PEG29-acid

Cat. No.: B8006529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of Bis-PEG29-acid, a

homobifunctional crosslinker pivotal in the advancement of bioconjugation, drug delivery, and

the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

This document provides a comprehensive overview of its properties, detailed experimental

protocols for its application, and visual representations of key biological pathways and

experimental workflows.

Core Concepts: Understanding Bis-PEG29-acid
Bis-PEG29-acid is a polyethylene glycol (PEG) derivative characterized by a chain of 29

ethylene glycol units flanked by a carboxylic acid group at each terminus. This symmetrical

structure imparts it with homobifunctional reactivity, enabling the simultaneous or sequential

conjugation of two molecules that possess primary amine groups.[1][2] The extensive,

hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate in

aqueous environments, a critical attribute for many biological applications.[1][3]

The primary mechanism of action involves the activation of the terminal carboxylic acid groups,

most commonly using carbodiimide chemistry, to form a stable amide bond with primary

amines on target molecules such as proteins, peptides, or small molecule drugs.[2]
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Quantitative Data Summary
For ease of comparison and experimental planning, the key quantitative properties of Bis-
PEG29-acid are summarized in the table below.

Property Value Reference(s)

Molecular Formula C62H122O33

Molecular Weight ~1395.6 g/mol

CAS Number 51178-68-8

Purity ≥95%

Appearance
White to off-white solid or

viscous oil
-

Solubility
Soluble in water and most

organic solvents

Experimental Protocols
The following sections provide detailed methodologies for the activation of Bis-PEG29-acid
and its subsequent conjugation to amine-containing molecules.

Activation of Bis-PEG29-acid using EDC/NHS Chemistry
This two-step protocol is widely used to activate the carboxylic acid groups of Bis-PEG29-acid
to form a more stable amine-reactive NHS ester, minimizing undesirable side reactions.

Materials:

Bis-PEG29-acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Quenching Solution: 2-Mercaptoethanol

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before

opening. Prepare a stock solution of Bis-PEG29-acid in anhydrous DMF or DMSO.

Activation Reaction:

Dissolve Bis-PEG29-acid in Activation Buffer to the desired concentration.

Add EDC (typically 1.2-1.5 molar excess over carboxylic acid groups).

Immediately add NHS or Sulfo-NHS (typically 1.2-1.5 molar excess over carboxylic acid

groups).

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final

concentration of 20 mM to quench any unreacted EDC.

Proceed to Conjugation: The activated Bis-PEG29-acid (NHS ester) is now ready for

conjugation to the amine-containing molecule. For optimal results, it is recommended to use

the activated linker immediately.

General Protocol for Protein Conjugation
This protocol outlines the conjugation of the activated Bis-PEG29-acid to a protein containing

accessible primary amine groups (e.g., lysine residues).

Materials:

Activated Bis-PEG29-acid (from section 3.1)

Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
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Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer at a pH of 7.2-

8.0 for efficient conjugation.

Conjugation Reaction:

Add the activated Bis-PEG29-acid solution to the protein solution. The molar ratio of linker

to protein should be optimized based on the desired degree of labeling and the number of

available amines on the protein. A common starting point is a 5-20 fold molar excess of the

linker.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to

consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

Purification: Remove excess linker and byproducts to obtain the purified protein conjugate.

Common methods include:

Size-Exclusion Chromatography (SEC): Effective for separating the larger protein

conjugate from the smaller, unreacted linker.

Dialysis or Tangential Flow Filtration (TFF): Suitable for removing small molecules from the

protein conjugate solution.

Characterization of the Conjugate
The success of the conjugation can be assessed using various analytical techniques:

SDS-PAGE: An increase in the molecular weight of the protein band indicates successful

conjugation.

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the

molecular weight of the conjugate, allowing for the determination of the number of linker
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molecules attached.

HPLC (Reverse-Phase or Ion-Exchange): Can be used to assess the purity of the conjugate

and separate different species with varying degrees of labeling.

Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts

related to the application of Bis-PEG29-acid.
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Caption: PROTAC signaling pathway.
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Bioconjugation Experimental Workflow
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Caption: A typical bioconjugation workflow.
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Bis-PEG29-acid serves as a versatile and powerful tool for researchers in drug development

and the life sciences. Its bifunctional nature, coupled with the beneficial properties of the PEG

spacer, allows for the precise and efficient creation of novel bioconjugates with enhanced

solubility and stability. The detailed protocols and conceptual diagrams provided in this guide

are intended to facilitate the successful application of Bis-PEG29-acid in a variety of research

settings, ultimately contributing to the advancement of targeted therapeutics and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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